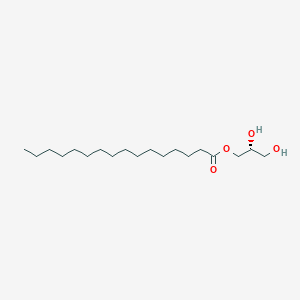

1-Hexadecanoyl-sn-glycerol

Descripción general

Descripción

1-Hexadecanoyl-sn-glycerol is a glycerolipid molecule that is a part of a larger family of glycerides, which are esters formed from glycerol and fatty acids. These molecules are significant in biology as they are key components of cell membranes and are involved in various metabolic processes. The structure of 1-hexadecanoyl-sn-glycerol includes a glycerol backbone esterified with a hexadecanoyl (palmitoyl) fatty acid chain.

Synthesis Analysis

The synthesis of related glycerolipids has been explored in research. For instance, the chemo-enzymatic synthesis of 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol was achieved through a two-step process involving esterification followed by alcoholysis catalyzed by a lipase enzyme . This method yielded a high conversion rate of 90% within 3 hours, indicating an efficient synthesis pathway for such glycerolipids.

Molecular Structure Analysis

The molecular structure of glycerolipids like 1-hexadecanoyl-sn-glycerol is characterized by a glycerol backbone with fatty acid chains esterified to it. The specific arrangement of these chains can lead to different packing modes in the solid state, as observed in the polymorphism study of 1,2-dipalmitoyl-3-acyl-sn-glycerols . The study identified three different packing arrangements, which are influenced by the length and position of the fatty acyl chains.

Chemical Reactions Analysis

The chemical reactions involving glycerolipids typically include esterification and hydrolysis. The synthesis process described for 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol involves esterification of the glycerol backbone with fatty acids, followed by alcoholysis . These reactions are fundamental in the formation and breakdown of glycerolipids, which are crucial for the metabolism and structural integrity of cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycerolipids are largely determined by their molecular structure. The polymorphism study of 1,2-dipalmitoyl-3-acyl-sn-glycerols revealed that the crystal packing and melting behavior of these molecules are influenced by the length and saturation of the fatty acyl chains . Differential scanning calorimetry and powder X-ray diffraction were used to analyze the most stable crystal forms and their thermal properties, providing insight into the physical characteristics of these compounds.

Aplicaciones Científicas De Investigación

Glycerol Oxidation and Catalyst Development

1-Hexadecanoyl-sn-glycerol, as a derivative of glycerol, shares relevance in the field of glycerol oxidation. Research highlights the development of gold-containing catalysts for glycerol oxidation, producing valuable oxygenated compounds for the chemical and pharmaceutical industry. This advancement addresses challenges in selectivity and stability of glycerol oxidation processes (Villa et al., 2015).

Photocatalytic Hydrogen Production

Glycerol's role in photocatalytic hydrogen generation has been studied, focusing on the effects of graphene content in photocatalysts and glycerol concentration. This process is significant in energy conversion, utilizing glycerol to generate hydrogen (Chang et al., 2018).

Synthesis of Arsenic-Containing Phosphatidylcholines

The synthesis of arsenic-containing phosphatidylcholines (AsPCs) from glycerol derivatives is notable, especially for studying biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

Heterogeneous Catalysis in Organic Chemistry

Glycerol serves as a crucial organic building block in sustainable organic chemistry. Heterogeneous catalysis using glycerol has enabled the bypassing of traditional, toxic processes, leading to environmentally friendly routes (Jérôme et al., 2008).

Electrocatalytic Oxidation for Chemical Production

The electrocatalytic oxidation of glycerol offers avenues for producing chemicals with high selectivity and activity, avoiding extensive product separation steps. This process is vital for the valorization of glycerol in sustainable industrial applications (Simões et al., 2012).

Bio-based Chemistry Applications

Glycerol's utilization as a promoting medium for various chemical reactions underlines its versatility in green chemistry. Its role in catalyst-free synthesis and the formation of complex organic compounds demonstrates its potential as a sustainable resource (Safaei et al., 2012).

Ether Lipids Research

1-Hexadecanoyl-sn-glycerol shares structural similarities with ether lipids like 1-O-alkyl-sn-glycerols. Research in this area focuses on the biosynthesis, chemical synthesis, and biological effects of these compounds, contributing significantly to the understanding of lipid chemistry (Magnusson & Haraldsson, 2011).

Safety And Hazards

When handling 1-Hexadecanoyl-sn-glycerol, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313712 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

1-Hexadecanoyl-sn-glycerol | |

CAS RN |

32899-41-5, 26657-96-5 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32899-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)